2-(4-octylbenzamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Octylbenzamido)benzoic acid is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is a derivative of benzoic acid, where the carboxylic acid group is substituted with an octylbenzamido group, making it a unique molecule with distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-octylbenzamido)benzoic acid typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. This green and rapid pathway provides high yields and is eco-friendly . Another method involves the activation of p-sulfanylbenzoic acid with 1-bromoheptane in an ethanol-water system with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for scalability and cost-effectiveness. The use of solid acid catalysts and ultrasonic irradiation can be particularly advantageous for industrial applications due to their efficiency and reusability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Octylbenzamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, especially when sulfur-containing groups are present.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nitrating agents like nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(4-Octylbenzamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(4-octylbenzamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Heptylsulfanyl)benzamido)benzoic acid: Similar structure but with a heptylsulfanyl group instead of an octyl group.
2-(4-(Heptyloxy)benzamido)benzoic acid: Contains a heptyloxy group instead of an octyl group.
Uniqueness
2-(4-Octylbenzamido)benzoic acid is unique due to its specific octylbenzamido substitution, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
2135547-59-8 |
---|---|
Molecular Formula |
C22H27NO3 |
Molecular Weight |
353.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.